molecular formula C8H16N3O3P B12445324 Diethyl (3-aminopyrazol-1-YL)methylphosphonate

Diethyl (3-aminopyrazol-1-YL)methylphosphonate

Cat. No.: B12445324
M. Wt: 233.20 g/mol
InChI Key: BFOAAQURVFNNTD-UHFFFAOYSA-N
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Description

Diethyl (3-aminopyrazol-1-YL)methylphosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a pyrazole ring, which is further substituted with an amino group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3-aminopyrazol-1-YL)methylphosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated pyrazole under basic conditions to form the desired phosphonate compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve yields . This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-aminopyrazol-1-YL)methylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The amino group on the pyrazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Diethyl (3-aminopyrazol-1-YL)methylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (3-aminopyrazol-1-YL)methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and thus blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-aminopyrazol-1-YL)methylphosphonate is unique due to the presence of the pyrazole ring and the amino group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry

Properties

Molecular Formula

C8H16N3O3P

Molecular Weight

233.20 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H16N3O3P/c1-3-13-15(12,14-4-2)7-11-6-5-8(9)10-11/h5-6H,3-4,7H2,1-2H3,(H2,9,10)

InChI Key

BFOAAQURVFNNTD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1C=CC(=N1)N)OCC

Origin of Product

United States

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